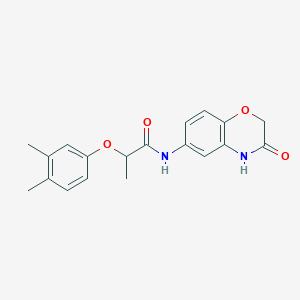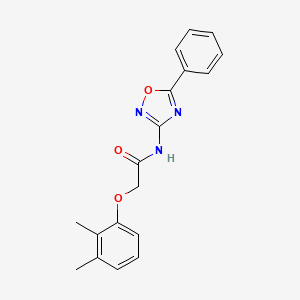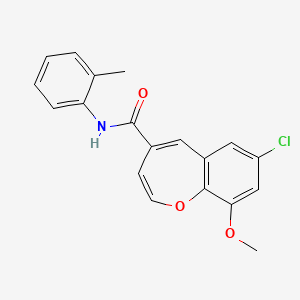
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)プロパンアミドは、合成有機化合物です。これは、ベンゾキサジン環とフェノキシ基の存在によって特徴付けられ、そのユニークな化学的性質に貢献しています。この化合物は、その潜在的な生物学的および化学的活性により、科学研究のさまざまな分野で注目されています。
2. 製法
合成ルートと反応条件
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)プロパンアミドの合成は、通常、以下の手順が含まれます。
ベンゾキサジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
フェノキシ基の付加: フェノキシ基は、求核置換反応によって導入できます。ここで、適切なフェノール誘導体がハロゲン化前駆体と反応します。
プロパンアミド部分の形成: この手順では、中間体をプロパノイルクロリドまたは類似の試薬と制御された条件下で反応させます。
工業的製造方法
工業的な設定では、この化合物の製造には、次のようなものを使用できます。
バッチまたは連続フロープロセス: 製造規模に応じて、バッチ反応器または連続フローシステムを使用できます。
反応条件の最適化: 温度、圧力、触媒濃度などのパラメータは、収率と純度を最大限に高めるために最適化されます。
精製技術: 再結晶、クロマトグラフィー、蒸留などの方法が、最終生成物の精製に使用されます。
3. 化学反応解析
反応の種類
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 求核置換または求電子置換反応が発生する可能性があり、これは反応条件と使用される試薬によって異なります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化前駆体とフェノール誘導体。
形成された主要な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: 置換フェノキシ誘導体の形成。
4. 科学研究への応用
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)プロパンアミドには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性を調査しています。
医学: さまざまな病気における潜在的な治療効果について探求されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.
Formation of the Propanamide Moiety: This step involves the reaction of the intermediate with a propanoyl chloride or similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and phenol derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)プロパンアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。これらには以下が含まれる場合があります。
酵素阻害: この化合物は特定の酵素を阻害し、代謝経路に影響を与える可能性があります。
受容体結合: 特定の受容体に結合し、細胞シグナル伝達経路を調節する可能性があります。
DNA相互作用: この化合物はDNAと相互作用し、遺伝子発現や細胞機能に影響を与える可能性があります。
6. 類似化合物の比較
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)プロパンアミドは、次のような類似の化合物と比較できます。
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)アセトアミド: プロパンアミド基の代わりにアセトアミド基が存在することで異なります。
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)ブタンアミド: プロパンアミド基の代わりにブタンアミド基が存在することで異なります。
2-(3,4-ジメチルフェノキシ)-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)プロパンアミドの独自性は、その特定の構造的特徴にあります。これにより、独自の化学的および生物学的特性が得られます。
類似化合物との比較
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide can be compared with similar compounds such as:
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide: Differing by the presence of an acetamide group instead of a propanamide group.
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide: Differing by the presence of a butanamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C19H20N2O4/c1-11-4-6-15(8-12(11)2)25-13(3)19(23)20-14-5-7-17-16(9-14)21-18(22)10-24-17/h4-9,13H,10H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
OGLLJESCSCASLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327384.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327390.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11327399.png)
![4-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11327405.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B11327406.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327408.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327413.png)

![4-{[7-(4-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11327422.png)
![6-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11327433.png)
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11327450.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11327456.png)
![N-(2,6-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11327465.png)
